molecular formula C12H17NO3 B3158496 N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide CAS No. 85855-69-2

N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide

Cat. No.: B3158496
CAS No.: 85855-69-2
M. Wt: 223.27 g/mol
InChI Key: RZTHYTJRRBXPMZ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide is an acetamide derivative characterized by a phenylmethoxy group (-OCH₃) attached to the acetamide backbone and a 3-hydroxypropyl substituent on the nitrogen atom. For instance, enzymatic oxidation of protected alcohols derived from 3-aminopropanol achieves a 75% yield in a two-step process, with costs heavily influenced by enzyme prices (e.g., alcohol dehydrogenase, ADH) . This compound and its analogs are explored as intermediates in pharmaceutical synthesis, particularly for statin side-chain precursors .

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-8-4-7-13-12(15)10-16-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTHYTJRRBXPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide typically involves the reaction of 3-hydroxypropylamine with 2-phenylmethoxyacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process ensures consistent product quality and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-2-phenylmethoxyacetamide.

    Reduction: Formation of N-(3-hydroxypropyl)-2-phenylmethoxyethylamine.

    Substitution: Formation of various substituted phenylmethoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phenylmethoxyacetamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include:

  • Substituents on the aromatic ring: Methoxy (-OCH₃), chloro (-Cl), hydroxyl (-OH), nitro (-NO₂), or methyl (-CH₃).
  • N-substituents : Hydroxypropyl, phenylpropyl, or complex alkyl/aryl chains.

Physicochemical and Functional Properties

  • Hydrophilicity : The 3-hydroxypropyl group enhances water solubility compared to phenylpropyl or purely aromatic N-substituents .
  • Electron-Donating vs.
  • Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability, making them suitable for polymer synthesis , whereas acetamides are more tailored for pharmaceutical intermediates .

Research Findings and Challenges

  • Substituent Optimization : Methoxy groups improve solubility but may reduce metabolic stability compared to halogenated analogs .
  • Synthetic Complexity : Multi-step chemical syntheses (e.g., for phthalimides ) often require stringent purity controls, increasing production costs.

Biological Activity

N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxypropyl group and a phenylmethoxy moiety. Its chemical structure can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_3

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and other physiological systems.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide have demonstrated significant anticonvulsant activity in various animal models:

  • Frings audiogenic seizure-susceptible mouse model : ED50 = 13.21 mg/kg (i.p.)
  • Maximal electroshock test : ED50 = 44.46 mg/kg (mice, i.p.)
  • 6-Hz psychomotor seizure model : ED50 = 71.55 mg/kg (mice, i.p.) .

These findings suggest that this compound may have similar efficacy in managing seizures.

Safety Profile

In vitro studies have assessed the cytotoxicity of related compounds in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac) cells. Results indicated that these compounds are safe at concentrations up to 100 µM, highlighting a favorable safety profile for potential therapeutic use .

The mechanisms through which this compound exerts its effects may involve several pathways:

  • GABA A receptor modulation : Similar compounds have been shown to enhance GABAergic transmission, which is crucial for anticonvulsant activity.
  • Serotonergic and dopaminergic pathways : Interaction with these neurotransmitter systems may also contribute to its pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Hydroxypropyl)-2-phenylmethoxyacetamide
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